hexyl 2-thiocyanatoacetate

Description

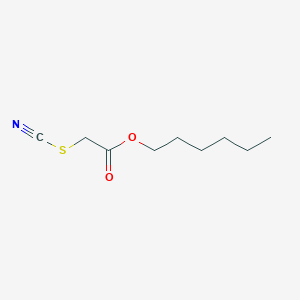

Hexyl 2-thiocyanatoacetate (CAS: 13287-48-4) is an organosulfur compound with the molecular formula C₉H₁₅NO₂S and SMILES notation CCCCCCOC(=O)CSC#N . It consists of a hexyl ester group bonded to a thiocyanatoacetate moiety, characterized by a thiocyanate (-SCN) substituent on the acetate backbone. Predicted collision cross-section (CCS) values for its adducts range from 132.4 Ų ([M-H]⁻) to 148.8 Ų ([M+Na]+), indicating moderate molecular size and polarity . The compound is commercially available as an intermediate or building block in organic synthesis, suggesting applications in agrochemicals, pharmaceuticals, or polymer chemistry .

Properties

CAS No. |

13287-48-4 |

|---|---|

Molecular Formula |

C9H15NO2S |

Molecular Weight |

201.29 g/mol |

IUPAC Name |

hexyl 2-thiocyanatoacetate |

InChI |

InChI=1S/C9H15NO2S/c1-2-3-4-5-6-12-9(11)7-13-8-10/h2-7H2,1H3 |

InChI Key |

USSDLSWIXCOFDV-UHFFFAOYSA-N |

SMILES |

CCCCCCOC(=O)CSC#N |

Canonical SMILES |

CCCCCCOC(=O)CSC#N |

Other CAS No. |

13287-48-4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, thiocyanato-, hexyl ester typically involves the esterification of acetic acid with hexanol in the presence of a thiocyanating agent. The reaction is usually carried out under acidic conditions to facilitate the formation of the ester bond. Common thiocyanating agents include thiocyanic acid or thiocyanate salts.

Industrial Production Methods: In an industrial setting, the production of acetic acid, thiocyanato-, hexyl ester can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions such as temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.

Types of Reactions:

Oxidation: hexyl 2-thiocyanatoacetate can undergo oxidation reactions, leading to the formation of various oxidized products.

Reduction: Reduction reactions can convert the thiocyanato group to other functional groups such as amines.

Substitution: The thiocyanato group can be substituted with other nucleophiles, resulting in the formation of different derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed:

Oxidation: Oxidized derivatives of the ester.

Reduction: Amino derivatives.

Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

hexyl 2-thiocyanatoacetate has several applications in scientific research:

Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of acetic acid, thiocyanato-, hexyl ester involves the interaction of the thiocyanato group with various molecular targets. The thiocyanato group can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its biological effects.

Comparison with Similar Compounds

Hexyl Acetate (CAS: 142-92-7)

Methyl 2-Thienyl Acetate (CAS: 19432-68-9)

Hexyl (2,4,5-Trichlorophenoxy)acetate (CAS: 2630-13-9)

- Molecular Formula : C₁₄H₁₇Cl₃O₃

- Structure: Phenoxy group substituted with chlorine atoms.

- Higher molecular weight (339.64 g/mol) and halogenated structure .

- Applications: Likely used as a herbicide precursor due to structural similarity to chlorophenoxy herbicides.

Methyl 2-Hydroxyacetate (CAS: 96-35-5)

- Molecular Formula : C₃H₆O₃

- Structure : Hydroxyl (-OH) group replaces thiocyanate.

- Key Differences :

- Safety : Requires full-body chemical protection during handling .

Comparative Data Table

| Compound | CAS | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Applications |

|---|---|---|---|---|---|

| Hexyl 2-thiocyanatoacetate | 13287-48-4 | C₉H₁₅NO₂S | 201.08 | Ester, thiocyanate | Synthetic intermediate |

| Hexyl acetate | 142-92-7 | C₈H₁₆O₂ | 144.21 | Ester | Flavoring, fragrances |

| Methyl 2-thienyl acetate | 19432-68-9 | C₇H₈O₂S | 156.20 | Ester, thienyl | Pharmaceutical research |

| Hexyl (2,4,5-TCP)acetate | 2630-13-9 | C₁₄H₁₇Cl₃O₃ | 339.64 | Ester, chlorophenoxy | Herbicide precursor |

| Methyl 2-hydroxyacetate | 96-35-5 | C₃H₆O₃ | 90.08 | Ester, hydroxyl | Solvent, lab reagent |

Research Findings and Functional Group Impact

- Thiocyanate Group : In this compound, the -SCN group introduces nucleophilic reactivity, enabling participation in substitution or cycloaddition reactions. This contrasts with the inert hexyl acetate or the aromatic stability of methyl 2-thienyl acetate .

- Safety Profiles: Thiocyanates may decompose to release cyanide under extreme conditions, necessitating careful handling compared to non-sulfur esters like hexyl acetate .

- CCS Trends: The thiocyanatoacetate’s CCS values (~140 Ų for [M+H]+) reflect its larger size compared to methyl 2-hydroxyacetate but smaller than chlorophenoxy derivatives .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thiocyanate group participates in substitution reactions, often yielding sulfur-containing derivatives:

-

Reaction with amines : Forms thioamides or thioureas.

This reaction is pH-dependent and proceeds optimally under basic conditions . -

Reaction with Grignard reagents : Produces thiols or sulfides.

The regioselectivity (S vs. N attack) is influenced by steric and electronic factors .

Cyclization and Heterocycle Formation

Hexyl 2-thiocyanatoacetate serves as a precursor for thiazole derivatives via Hantzsch thiazole synthesis:

This reaction involves nucleophilic attack by the thiocyanate sulfur on the α-carbon of the ketone, followed by cyclization .

| Reaction Component | Conditions | Yield | Source |

|---|---|---|---|

| α-Bromoacetophenone | Ethanol, reflux, 12 h | 78% | |

| Cyclohexanone derivative | DMF, 80°C, 6 h | 65% |

Hydrolysis and Degradation Pathways

Hydrolysis of the thiocyanate group generates thiocyanic acid (HSCN) and the corresponding alcohol:

Under acidic conditions, this process is accelerated, with potential release of toxic HCN in the presence of reducing agents .

Oxidation and Redox Reactivity

The thiocyanate group undergoes oxidation to sulfonic acids or disulfides:

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for hexyl 2-thiocyanatoacetate, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves nucleophilic substitution between hexyl chloroacetate and potassium thiocyanate (KSCN) in anhydrous acetone under reflux (60–70°C). Catalytic iodide (KI) enhances reactivity by promoting SN2 mechanisms . Yield optimization requires strict control of moisture (to prevent hydrolysis) and stoichiometric excess of KSCN (1.5–2.0 equivalents). Post-synthesis purification via fractional distillation or column chromatography (silica gel, hexane/ethyl acetate) is critical to isolate the thiocyanato ester .

Q. How can structural characterization of this compound be performed to confirm purity and functional groups?

- Methodological Answer :

- FT-IR : Confirm thiocyanate (-SCN) absorption at 2100–2150 cm⁻¹ and ester carbonyl (C=O) at ~1740 cm⁻¹ .

- NMR : ¹H NMR should show a singlet for the acetate methylene group (δ ~4.2 ppm) and thiocyanate integration (δ ~3.8 ppm for -SCN adjacent CH₂). ¹³C NMR resolves the thiocyanate carbon at δ ~110–120 ppm .

- Mass Spectrometry : ESI-MS or GC-MS identifies molecular ion peaks (e.g., [M+H⁺] at m/z 203) and fragmentation patterns (e.g., loss of hexyl group) .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, chemical-resistant lab coats, and safety goggles. Respiratory protection (N95 mask) is required if volatilization occurs .

- Ventilation : Use fume hoods for synthesis and handling to mitigate inhalation risks.

- Spill Management : Absorb with inert materials (vermiculite) and neutralize with 10% sodium bicarbonate .

Advanced Research Questions

Q. How does the thiocyanato group in this compound influence its reactivity in nucleophilic acyl substitution reactions?

- Methodological Answer : The -SCN group acts as a weak nucleophile but stabilizes intermediates via resonance, enabling reactions with amines or alcohols. Kinetic studies (HPLC monitoring) show slower substitution rates compared to chloroacetates due to reduced electrophilicity at the carbonyl carbon. Computational modeling (DFT) can map transition states to optimize reaction pathways .

Q. What are the challenges in analyzing degradation products of this compound under hydrolytic conditions?

- Methodological Answer : Hydrolysis produces thiocyanic acid (HSCN) and hexyl glycolic acid. Challenges include:

- Detection of HSCN : Use ion chromatography (IC) with suppressed conductivity detection (limit of quantification: 0.1 ppm) .

- Instability of Degradants : Stabilize samples at pH 5–6 and 4°C to prevent further decomposition .

- Contradictions : notes variability in hydrolysis rates under UV exposure vs. thermal conditions, requiring controlled kinetic studies .

Q. How can this compound be utilized in enzyme inhibition studies, and what experimental controls are necessary?

- Methodological Answer : The compound’s thiocyanato group may inhibit metalloenzymes (e.g., carbonic anhydrase) by binding to active-site zinc.

- Assay Design : Use spectrophotometric assays (e.g., para-nitrophenyl acetate hydrolysis) with progressive inhibitor addition.

- Controls : Include a thiocyanate-free analog (e.g., hexyl acetate) to isolate -SCN-specific effects. Validate reversibility via dialysis .

Q. What computational methods are effective in predicting the environmental persistence of this compound?

- Methodological Answer :

- QSPR Models : Predict biodegradation (e.g., BIOWIN) and bioaccumulation (log Kow ~2.5, estimated via EPI Suite).

- Molecular Dynamics (MD) : Simulate hydrolysis in aquatic systems (water clusters, 298 K) to estimate half-lives .

- Contradictions : lists variable persistence for similar esters, necessitating experimental validation via OECD 301F tests .

Data Contradictions and Resolution Strategies

- Stability in Biological Media : reports ester stability in lipid bilayers, while notes rapid hydrolysis in plasma. Resolution: Conduct matrix-specific stability assays (e.g., PBS vs. serum) .

- Toxicity Classification : classifies -SCN derivatives as non-hazardous, but highlights respiratory risks. Resolution: Adopt GHS Category 2 (H315/H319) as a precaution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.